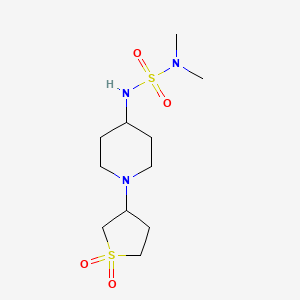

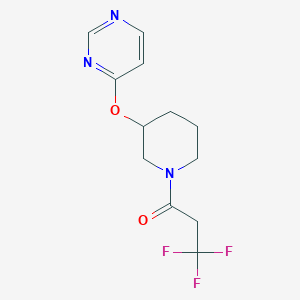

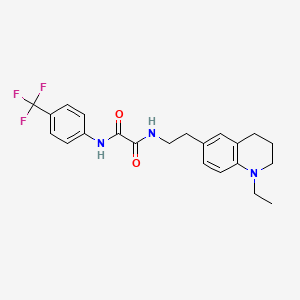

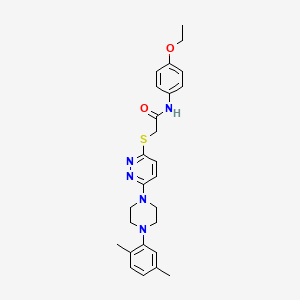

![molecular formula C19H17FN2O3 B2651828 4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-68-0](/img/structure/B2651828.png)

4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolines and benzamides are both important structures in medicinal chemistry . Quinolines are aromatic compounds that have been found in many synthetic drug molecules and have a wide range of biological activities . Benzamides are a type of amide that have a benzene ring attached to an amide group. They also have diverse biological activities and are used in the synthesis of a variety of pharmaceuticals .

Synthesis Analysis

The synthesis of quinoline and benzamide derivatives can involve various methods depending on the specific structures and functional groups present . For example, the synthesis of quinoline derivatives often involves the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis . The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine .Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused to a pyridine ring . Benzamide consists of a benzene ring attached to an amide group . The specific structure of “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” would include these components along with a fluoro group at the 4-position of the benzene ring, a methoxy group at the 7-position of the quinoline, and an ethyl group attached to the nitrogen of the amide.Chemical Reactions Analysis

The chemical reactions of quinoline and benzamide derivatives can vary widely depending on the specific structures and functional groups present . Quinolines can undergo electrophilic substitution reactions similar to benzene . Benzamides can participate in various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, quinolines are crystalline and colorless . The presence of the fluoro, methoxy, and ethyl groups could affect properties such as solubility, melting point, and reactivity.Applications De Recherche Scientifique

Pharmacokinetics and Drug Metabolism

The study of related compounds often involves examining their metabolism, disposition, and pharmacokinetics within the human body. For example, the metabolism and disposition of a specific γ-Aminobutyric Acid Type A Receptor Partial Agonist were elucidated in humans, highlighting the pathways through which similar complex molecules are metabolized and their potential applications in designing drugs with specific target site activities (Shaffer et al., 2008).

Phototoxicity Studies

Research into the phototoxic effects of fluoroquinolones, such as moxifloxacin, provides insight into the safety profile of related compounds. Studies on phototoxicity help in understanding how structural modifications, like the introduction of a methoxy group, can influence the phototoxic potential of a compound, thus guiding the development of safer medications (Man et al., 1999).

Diagnostic Applications

Compounds with specific binding affinities, such as sigma receptors in the case of certain benzamides, are studied for their potential in diagnostic imaging, like scintigraphy for identifying breast cancer or melanoma metastases. This reflects the application of chemical entities in developing diagnostic tools based on their selective tissue or receptor binding characteristics (Caveliers et al., 2002; Maffioli et al., 1994).

Antibiotic Resistance Studies

Research into the mechanisms of action and resistance of fluoroquinolone antibiotics provides a foundation for designing novel compounds that can overcome resistance. Studies on compounds like levofloxacin and their resistance mechanisms in pathogens such as Escherichia coli highlight the importance of structural modifications to enhance efficacy and reduce resistance (Miura et al., 2008).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” would depend on its specific structure and properties. In general, handling of chemical substances should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Orientations Futures

The future directions for research on “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could involve further studies to elucidate its physical and chemical properties, synthesis methods, biological activities, and potential applications. Given the wide range of biological activities exhibited by quinoline and benzamide derivatives, this compound could potentially be of interest in the field of medicinal chemistry .

Propriétés

IUPAC Name |

4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-25-16-7-4-13-10-14(19(24)22-17(13)11-16)8-9-21-18(23)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDVWWBMKJGQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2651745.png)

![2-O-Tert-butyl 3-O-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2651746.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2651747.png)

![N-(4-fluorobenzyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2651756.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2651759.png)

![4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2651760.png)

![tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2651761.png)

![(Z)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2651764.png)

![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2651767.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine](/img/structure/B2651768.png)